molecular formula C11H22N2O4S2 B2589410 3-(cyclohexylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide CAS No. 1797691-71-4

3-(cyclohexylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide

Cat. No.: B2589410
CAS No.: 1797691-71-4
M. Wt: 310.43
InChI Key: SEHMEEIEVGTRCI-UHFFFAOYSA-N
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Description

3-(cyclohexylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide is a synthetic organic compound characterized by the presence of a cyclohexylsulfonyl group and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclohexylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide typically involves the reaction of cyclohexylsulfonyl chloride with N,N-dimethylazetidine-1-sulfonamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-(cyclohexylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

3-(cyclohexylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(cyclohexylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    3-(cyclohexylsulfonyl)-N-cyclopentylazetidine-1-carboxamide: Known for its inhibitory activity against protein kinase CK2.

    Cyclohexanesulfonyl chloride: A precursor in the synthesis of various sulfonamide derivatives.

Uniqueness

3-(cyclohexylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide is unique due to its specific combination of a cyclohexylsulfonyl group and an azetidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-cyclohexylsulfonyl-N,N-dimethylazetidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4S2/c1-12(2)19(16,17)13-8-11(9-13)18(14,15)10-6-4-3-5-7-10/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHMEEIEVGTRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC(C1)S(=O)(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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